

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxyphenoxyacetic Acid**

Cat. No.: **B1361396**

[Get Quote](#)

Introduction: A Molecule of Versatility

2-Hydroxyphenoxyacetic acid, also known by its IUPAC name 2-(2-hydroxyphenyl)acetic acid and often abbreviated as o-HPAA, is an aromatic organic compound with the molecular formula C₈H₈O₃.^{[1][2]} It is structurally characterized by a phenylacetic acid backbone with a hydroxyl group at the ortho position of the phenyl ring.^[3] This specific arrangement of a carboxylic acid and a phenolic hydroxyl group imparts a unique reactivity and a set of physicochemical properties that make it a valuable intermediate and a subject of study in diverse scientific fields.^{[1][3]}

This compound is not merely a synthetic curiosity; it is a human and mouse metabolite of phenylalanine and is notably excreted in the urine of individuals with phenylketonuria (PKU).^[4] ^[5] Beyond its metabolic significance, **2-Hydroxyphenoxyacetic acid** serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^{[1][2]} ^[3] Its applications range from being a precursor in the manufacture of the fungicide azoxystrobin and the beta-blocker atenolol to its use in cosmetic formulations for its potential antioxidant properties.^{[1][2][3]}

This guide provides a comprehensive exploration of the core physicochemical properties of **2-Hydroxyphenoxyacetic acid**, details the experimental methodologies for their determination, and offers insights into its synthesis and applications, grounding all claims in authoritative data.

Core Physicochemical Properties: A Quantitative Overview

The functional utility of **2-Hydroxyphenoxyacetic acid** in any application is fundamentally dictated by its physical and chemical properties. These characteristics influence its solubility, reactivity, stability, and bioavailability. A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ O ₃	[1] [4]
Molecular Weight	152.15 g/mol	[1] [4]
CAS Number	614-75-5	[1] [6]
Appearance	Pale yellow, cream, or off-white crystalline powder/solid.	[1] [2] [6]
Melting Point	141 - 147 °C	[4] [6] [7]
Boiling Point	328 °C (estimated)	[8]
Water Solubility	Moderately soluble; reported values include 6.38 g/L and 44 mg/mL.	[9] [10]
Solubility (Organic)	Soluble in methanol, ethanol, ethyl acetate, and dichloromethane.	[3] [11] [12]
pKa (acid dissociation constant)	~4.17 (Predicted)	[3] [8] [10]
LogP (Octanol/Water Partition)	0.77 - 0.99	[8] [10]

Detailed Analysis of Physicochemical Characteristics

Molecular Structure and Identity

2-Hydroxyphenoxyacetic acid is a hydroxy monocarboxylic acid.^[4] Its structure, featuring both a hydrogen-donating hydroxyl group and a hydrogen-donating/accepting carboxylic acid group, allows for significant intermolecular hydrogen bonding, which governs many of its physical properties.

- IUPAC Name: 2-(2-hydroxyphenyl)acetic acid^[4]
- Synonyms: o-Hydroxyphenylacetic acid, 2-Hydroxybenzeneacetic acid^{[1][4]}
- InChI Key: CCVYRRGZDBSHFU-UHFFFAOYSA-N^{[4][6]}
- SMILES: OC(=O)CC1=CC=CC=C1O^{[6][7]}

Solubility Profile

The solubility of a compound is a critical determinant of its utility in drug formulation and chemical synthesis. The dual functionality of **2-Hydroxyphenoxyacetic acid**—a polar hydroxyl group and a carboxylic acid group—results in a nuanced solubility profile.

- Aqueous Solubility: It exhibits moderate solubility in water.^{[2][11]} There is a notable discrepancy in reported values, with some sources indicating 6.38 g/L while others report 44 mg/mL.^{[9][10]} This highlights the importance of experimental verification for specific applications. Its solubility is pH-dependent; in alkaline conditions, the deprotonation of the carboxylic acid group to form a carboxylate salt significantly enhances aqueous solubility.^[11]
- Organic Solubility: The compound is more soluble in polar organic solvents compared to water.^[11] It is readily soluble in methanol, ethanol, ethyl acetate, and dichloromethane.^{[3][11][12]} This solubility in organic solvents is crucial for its use in organic synthesis and for purification methods like recrystallization.^[12]

Acidity (pKa)

The predicted pKa of **2-Hydroxyphenoxyacetic acid** is approximately 4.17.^{[3][8][10]} This value is primarily attributed to the carboxylic acid group. This acidity means that at physiological pH (~7.4), the molecule will exist predominantly in its deprotonated, anionic form (2-hydroxyphenylacetate). Understanding the pKa is essential for designing extraction

procedures, developing analytical methods using HPLC, and predicting its behavior in biological systems.[13]

Thermal Properties

The melting point of **2-Hydroxyphenoxyacetic acid** is consistently reported in the range of 141-147 °C.[4][6][7] A sharp melting point within this range is often used as an indicator of high purity for the crystalline solid. An estimated boiling point of 328 °C suggests it is a relatively non-volatile compound under standard conditions.[8]

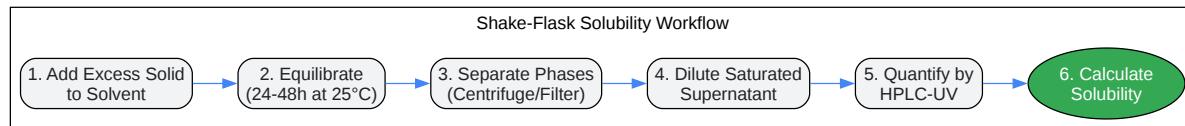
Spectroscopic Fingerprint

Spectroscopic data provides an unambiguous structural confirmation of the molecule.

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene (-CH₂) protons adjacent to the carboxyl group, and the acidic protons of the hydroxyl and carboxylic acid groups. In water at pH 4.0, key shifts are observed around 7.2 ppm (aromatic), 6.9 ppm (aromatic), and 3.56 ppm (methylene).[4]
- ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. In water at pH 7.0, characteristic peaks appear at approximately 183.58 ppm (carboxyl carbon), 156.98 ppm (carbon attached to -OH), 118-134 ppm (aromatic carbons), and 42.70 ppm (methylene carbon).[4]
- Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a broad absorption band for the O-H stretching of the carboxylic acid and phenolic hydroxyl groups, typically in the 2500-3300 cm⁻¹ region. A sharp, strong peak for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹.
- Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound. The molecular ion peak (M⁺) is observed at m/z 152.[14]

Experimental Protocols for Property Determination

To ensure scientific integrity, the methods used to determine these properties must be robust and reproducible. Here are detailed protocols for key analyses.


Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

Causality: This method ensures that the solution reaches equilibrium, providing a true measure of solubility at a given temperature, which is critical for bioavailability and formulation studies.

Methodology:

- Preparation: Add an excess amount of **2-Hydroxyphenoxyacetic acid** to a known volume of purified water (e.g., 10 mL) in a sealed, glass flask.
- Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter that does not bind the compound, e.g., PTFE) to separate the undissolved solid from the saturated solution.
- Quantification: Accurately dilute a known volume of the clear, saturated supernatant.
- Analysis: Determine the concentration of **2-Hydroxyphenoxyacetic acid** in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

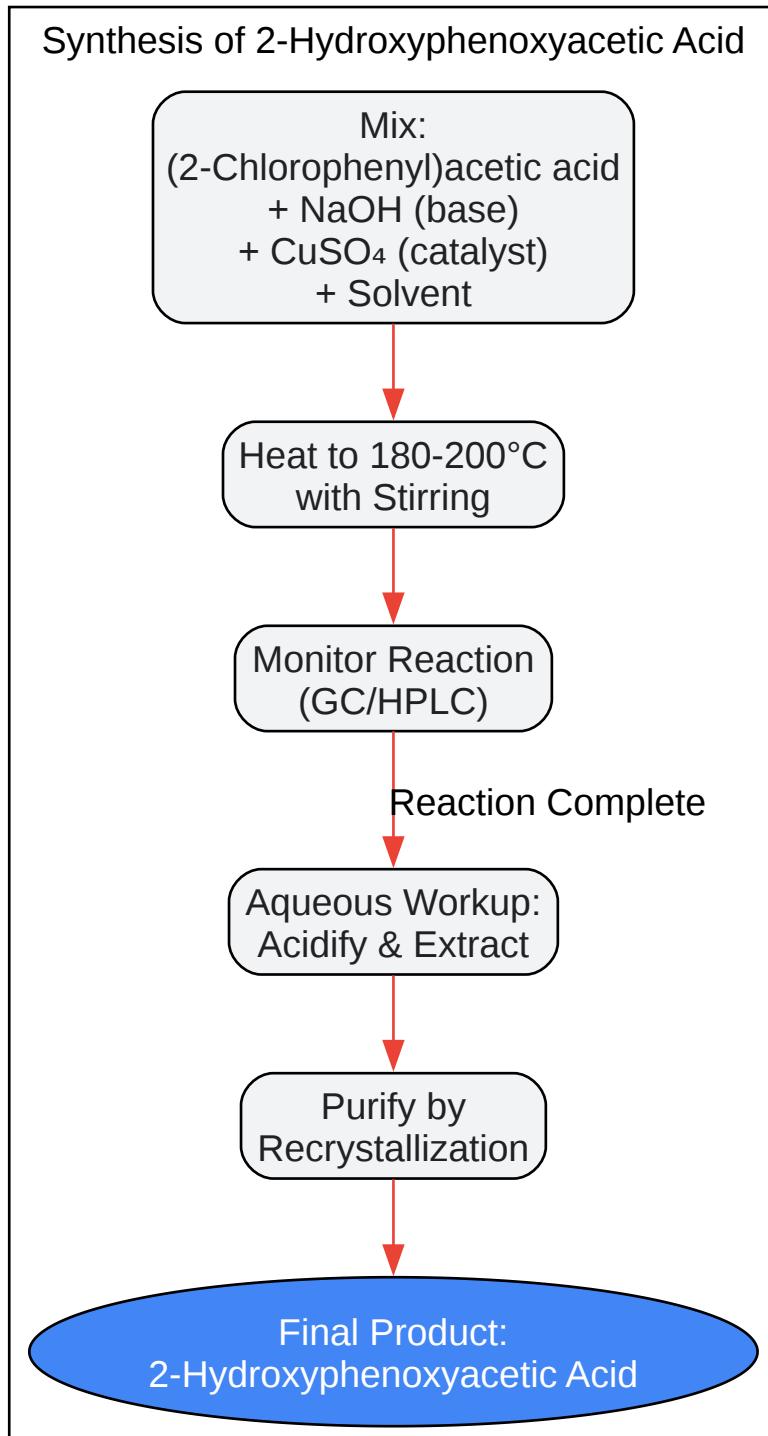
[Click to download full resolution via product page](#)

Caption: Experimental workflow for shake-flask solubility determination.

Protocol 2: Spectroscopic Characterization (¹H and ¹³C NMR)

Causality: NMR spectroscopy provides definitive structural elucidation and confirmation of purity by mapping the chemical environment of each proton and carbon atom in the molecule.

Methodology:


- Sample Preparation: Dissolve approximately 5-10 mg of high-purity **2-Hydroxyphenoxyacetic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with pH adjustment). The choice of solvent is critical as acidic protons may exchange with D₂O.
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- ¹H NMR Acquisition:
 - Acquire a standard 1D proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled 1D carbon spectrum.
 - This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Synthesis Pathway and Industrial Relevance

A common and practical method for synthesizing **2-Hydroxyphenoxyacetic acid** is through the copper-catalyzed nucleophilic aromatic substitution of 2-chlorophenylacetic acid.[15]

Causality: This method is industrially advantageous because it operates at atmospheric pressure, avoiding the need for expensive high-pressure autoclaves.[15] The copper catalyst is essential to facilitate the displacement of the relatively unreactive aryl chloride with a hydroxyl group.[15]

Reaction Scheme: (2-Chlorophenyl)acetic acid is treated with a strong base like sodium hydroxide in a high-boiling inert organic solvent (e.g., 'SOLVESSO' 200) in the presence of a copper salt catalyst (e.g., cupric sulfate pentahydrate) at elevated temperatures (180-200°C). [14][16][17]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. nbinno.com [nbino.com]
- 4. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 6. A13924.18 [thermofisher.com]
- 7. 邻羟基苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Hydroxyphenylacetic acid(614-75-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 2-Hydroxyphenylacetic acid CAS#: 614-75-5 [chemicalbook.com]
- 13. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 14. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyphenoxyacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361396#physicochemical-properties-of-2-hydroxyphenoxyacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com